molecular formula C22H14N2O2 B280683 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

Número de catálogo: B280683
Peso molecular: 338.4 g/mol
Clave InChI: UNQCBTHROKFNIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown potential in inhibiting multiple signaling pathways that are involved in cancer growth and progression.

Mecanismo De Acción

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one works by binding to the active site of EGFR, HER2, and HDAC, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways that are involved in cancer growth and progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in various cancer models, including breast, lung, and prostate cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. This compound has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its specificity for EGFR, HER2, and HDAC. This means that it can be used to study the effects of inhibiting these pathways on cancer growth and progression. Additionally, this compound has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy, which could lead to the development of more effective cancer treatments.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in preclinical studies, further research is needed to determine its safety in humans. Additionally, this compound may not be effective in all types of cancer, as some cancers may not rely on the signaling pathways that it inhibits.

Direcciones Futuras

There are several future directions for research on 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. One area of interest is its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans, which could lead to clinical trials. Finally, there is interest in developing new analogs of this compound that may have improved potency and selectivity for specific cancer types.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential in inhibiting multiple signaling pathways involved in cancer growth and progression. Its specificity for EGFR, HER2, and HDAC makes it a valuable tool for studying the effects of inhibiting these pathways on cancer cells. While further research is needed to determine its safety and efficacy in humans, this compound has the potential to be a valuable addition to the arsenal of cancer treatments.

Métodos De Síntesis

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through a multistep process involving the reaction of 2-(phenylacetyl)benzoic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then reacted with phosgene to form the final product, this compound. The synthesis process has been optimized to produce a high yield of pure this compound, which is essential for its use in scientific research.

Aplicaciones Científicas De Investigación

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit multiple signaling pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting these pathways, this compound can slow down or even stop cancer growth.

Propiedades

Fórmula molecular

C22H14N2O2

Peso molecular

338.4 g/mol

Nombre IUPAC

14-(2-phenylacetyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C22H14N2O2/c25-19(13-14-7-2-1-3-8-14)24-18-12-6-11-17-20(18)21(23-24)15-9-4-5-10-16(15)22(17)26/h1-12H,13H2

Clave InChI

UNQCBTHROKFNIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

SMILES canónico

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.